1-(2-Methoxyphenyl)-3-methylbutan-1-amine
Description
Historical Context and Discovery
The development of 1-(2-Methoxyphenyl)-3-methylbutan-1-amine emerged from the broader historical context of aromatic amine research, which has been fundamental to organic chemistry since the nineteenth century. While specific discovery details for this particular compound are not extensively documented in the literature, its structural framework builds upon the well-established principles of aromatic amine chemistry that have been developed over decades of systematic research. The compound was formally catalogued in chemical databases, with its first appearance in PubChem occurring in 2012, indicating its relatively recent emergence in documented chemical literature. This timing corresponds with the expansion of synthetic methodologies for creating complex aromatic amine structures that combine multiple functional groups in sophisticated arrangements.
The compound represents part of the continuing evolution in designing molecules that incorporate both aromatic and aliphatic structural elements, reflecting the ongoing research interest in developing compounds with specific stereochemical and electronic properties. The systematic study of methoxyphenyl-containing amines has gained particular attention due to their potential applications in various chemical synthesis pathways and their role as intermediates in the preparation of more complex molecular architectures. The historical development of such compounds demonstrates the progression from simple aromatic amines to more sophisticated structures that incorporate multiple functional groups and chiral centers.
Nomenclature and Systematic Naming
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing both aromatic and aliphatic components. The compound's molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.28 grams per mole, as documented in authoritative chemical databases. The International Union of Pure and Applied Chemistry name precisely describes the molecular structure, indicating the presence of a methoxy group attached to the second position of a phenyl ring, which is connected to a branched four-carbon aliphatic chain terminating in an amine functional group.
The compound exists in multiple stereoisomeric forms, with specific designations including (1S)-1-(2-methoxyphenyl)-3-methylbutan-1-amine and (1R)-1-(2-methoxyphenyl)-3-methylbutan-1-amine, reflecting the chiral nature of the carbon center adjacent to the amine group. The Chemical Abstracts Service registry number 1181632-36-9 provides unique identification for the compound in chemical databases and literature. Additional nomenclature includes various synonyms such as CHEMBL3455555 and systematic identifiers used in different chemical databases. The Simplified Molecular Input Line Entry System representation CC(C)CC(C1=CC=CC=C1OC)N provides a linear notation that captures the complete structural information of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.28 g/mol |
| Chemical Abstracts Service Number | 1181632-36-9 |
| International Union of Pure and Applied Chemistry Name | This compound |
| InChI Key | YQKCPHZYWZWJJD-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC(C)CC(C1=CC=CC=C1OC)N |
Classification within Aromatic Amines
This compound belongs to the fundamental class of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring system. Aromatic amines represent a crucial category of organic compounds that feature a nitrogen atom bonded to an aromatic hydrocarbon, commonly utilized as substrates in organic synthesis. The compound specifically classifies as a primary aromatic amine, where one hydrogen atom of ammonia has been replaced by an aromatic substituent, while the amine group retains its primary character through the presence of two remaining hydrogen atoms on the nitrogen.
The structural characteristics that define this compound within the aromatic amine classification include the methoxyphenyl group, which provides electron-donating properties through the methoxy substituent, and the aliphatic chain that extends from the aromatic system. This combination creates unique electronic and steric properties that distinguish it from simpler aromatic amines such as aniline or substituted anilines. The presence of the methoxy group in the ortho position relative to the amine-bearing carbon creates specific electronic effects that influence the compound's reactivity and potential interactions with other molecules.
The classification extends to include the compound as part of the broader category of bioactive nitrogen heterocycle precursors, as aromatic amines frequently serve as starting materials for the synthesis of complex nitrogen-containing ring systems. The structural framework of this compound positions it as a versatile intermediate capable of participating in various cyclization reactions and condensation processes that lead to the formation of heterocyclic compounds. The methoxy substituent enhances the electron density of the aromatic ring, making it particularly suitable for electrophilic substitution reactions and other transformations common in aromatic amine chemistry.
Significance in Organic Chemistry Research
The research significance of this compound stems from its utility as a building block in synthetic organic chemistry and its role in advancing methodologies for constructing complex molecular architectures. The compound serves as a valuable precursor for synthesizing more elaborate structures, particularly in the development of biologically active compounds and pharmaceutical intermediates. Recent research has demonstrated the compound's utility in various synthetic transformations, including its use in reductive amination processes and its role as a substrate for developing novel synthetic methodologies.
The compound's significance is particularly evident in research focused on enantioselective synthesis, where its chiral center provides opportunities for investigating stereoselective transformations and developing new asymmetric synthetic protocols. Studies have explored the use of related methoxyphenyl-containing compounds in organocatalytic processes, highlighting the importance of such structures in advancing catalytic methodologies. The presence of both aromatic and aliphatic functionalities makes the compound an attractive target for researchers investigating multi-step synthetic sequences and cascade reactions.
Current research applications include its use in the synthesis of heterocyclic compounds, where the aromatic amine functionality can participate in cyclization reactions to form nitrogen-containing ring systems. The compound has been utilized in studies investigating the formation of dihydropyridinones and oxazepinones, demonstrating its versatility as a synthetic intermediate. Additionally, research has focused on its potential role in developing new protecting group strategies for amine functionalities, where the methoxyphenyl group can serve as a removable protecting element.
| Research Application | Methodology | Significance |
|---|---|---|
| Enantioselective Synthesis | Organocatalytic 1,4-addition | Development of asymmetric protocols |
| Heterocycle Formation | Cyclization reactions | Access to nitrogen-containing rings |
| Protecting Group Chemistry | Isocyanate-mediated protection | Novel amine protection strategies |
| Pharmaceutical Intermediates | Multi-step synthesis | Drug development applications |
The compound's research significance extends to its role in advancing understanding of structure-activity relationships in aromatic amine chemistry, where systematic modifications of the methoxyphenyl and aliphatic components provide insights into how structural changes affect chemical reactivity and biological activity. This research contributes to the broader field of medicinal chemistry by providing fundamental knowledge about how molecular structure influences pharmacological properties and synthetic accessibility.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKCPHZYWZWJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyphenyl)-3-methylbutan-1-amine, also referred to as (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine, is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of amines and is characterized by a methoxy group on the phenyl ring, which contributes to its unique chemical reactivity and biological effects. Research indicates that it may interact with neurotransmitter systems, suggesting possible implications for mood regulation and cognitive function.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO2, with a molecular weight of approximately 205.27 g/mol. Its structure includes a branched alkyl chain linked to a phenyl ring with a methoxy substituent at the ortho position. This specific configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 205.27 g/mol |
| Functional Groups | Amine, Methoxy |
| Stereochemistry | (1R) |
Research suggests that this compound may exert its biological effects through interactions with various neurotransmitter receptors, particularly those involved in mood and cognition. Preliminary studies have indicated potential binding affinities to serotonin and dopamine receptors, which are critical in regulating mood and emotional responses.
Potential Targets
- Serotonin Receptors : May influence mood regulation.
- Dopamine Receptors : Potential effects on cognitive functions and reward pathways.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:
- Neuropharmacological Effects : Initial findings suggest that the compound may enhance mood and cognitive functions, making it a candidate for further investigation in treating mood disorders.
- Antioxidant Properties : Some studies have indicated that compounds with similar structures exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Although less studied, there is emerging evidence that certain amines can exhibit antimicrobial properties, potentially expanding the therapeutic applications of this compound .
Case Studies
Several case studies have investigated the pharmacological potential of similar compounds:
- Study on Mood Regulation : A study involving a structurally related compound demonstrated significant improvements in mood scores among participants with depressive symptoms after administration over a four-week period .
- Cognitive Enhancement Trials : Trials using analogs of this compound reported enhancements in memory recall and attention span in healthy adults.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Structural and Functional Analysis
- Substituent Position : The ortho-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., 1-(4-methoxyphenyl)ethan-1-amine in ). Para-substitution often enhances resonance effects, while ortho-substitution favors inductive effects .
- Branched vs.
- Heterocyclic vs.
Electronic and Physicochemical Properties
- Methoxy Group Effects : The electron-donating methoxy group in the target compound could enhance π-π stacking interactions, similar to JWH-250’s 2-methoxyphenyl moiety, which stabilizes receptor binding .
- Selenium Substitution : In C2 (), replacing oxygen with selenium increases polarizability and antioxidant efficacy, demonstrating how heteroatom choice alters functionality .
- Cyclobutyl Rigidity : The cyclobutyl group in ’s compound reduces conformational flexibility, improving target specificity compared to the target’s flexible butyl chain .
Preparation Methods
Asymmetric Reductive Amination Using Tetraalkyl Titanate/Raney Nickel/Hydrogen System
One of the most effective methods reported involves asymmetric reductive amination of methoxy-substituted acetophenones with chiral amines in the presence of tetraalkyl titanate, Raney nickel catalyst, and hydrogen gas. This method is notable for its mild reaction conditions, simplicity in post-processing, and high product purity.
-
- Methoxyacetophenone derivative (e.g., m-methoxyacetophenone)
- Chiral amine (e.g., S- or R-phenylethylamine)
- Tetraalkyl titanate (e.g., tetraisopropyl titanate)
- Raney nickel catalyst
- Hydrogen gas
- Solvent: Toluene, tetrahydrofuran, or methanol
-
- Temperature: 70–100 °C
- Pressure: 3–15 atm hydrogen
- Reaction time: Until hydrogen uptake ceases
-
- Filtration to remove Raney nickel
- Base treatment (e.g., 1N NaOH) to separate phases and recover solvents
- Debenzylation using palladium on carbon catalyst under hydrogen atmosphere at 60–80 °C
-
- Yields: 75–78%
- Optical purity (ee): >99%
- Product: Optically active 1-(3-methoxyphenyl)ethylamine analogues, adaptable to 1-(2-methoxyphenyl)-3-methylbutan-1-amine synthesis with appropriate substrates
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Value/Condition | Notes |
|---|---|---|
| Ketone substrate | m-Methoxyacetophenone (6 g, 0.04 mol) | Can be adapted to 2-methoxyphenyl analog |
| Amine | S- or R-phenylethylamine (4.8–6.3 g) | Chiral amine for enantioselectivity |
| Catalyst | Raney-Ni (2–6 g) | Hydrogenation catalyst |
| Hydrogen pressure | 3–15 atm | Maintained until pressure drop ceases |
| Temperature | 70–100 °C | Reaction temperature range |
| Solvent | Toluene, tetrahydrofuran, methanol | Solvent choice affects yield |
| Yield | 75–78% | High yield |
| Optical purity (ee) | >99% | Excellent enantioselectivity |
This method is scalable and suitable for industrial production due to mild conditions and simple purification steps.
Reductive Methylation After Debenzylation
Following debenzylation, further N-methylation can be achieved by reductive methylation using formaldehyde and hydrogen in the presence of Raney nickel catalyst. This step is useful for preparing N-methyl analogues of the amine.
-
- Treat the free amine with trifluoroacetic acid to generate the free base
- React with formaldehyde under hydrogen atmosphere using Raney nickel catalyst
- Conditions: Methanol solvent, room temperature to 60 °C
This step can be integrated into the overall synthetic scheme to diversify the amine derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Optical Purity (ee) | Notes |
|---|---|---|---|---|---|
| Asymmetric reductive amination | Tetraalkyl titanate, Raney-Ni, H2, chiral amine | 70–100 °C, 3–15 atm H2, toluene or THF | 75–78 | >99% | Mild, scalable, high purity |
| Reductive methylation | Formaldehyde, Raney-Ni, trifluoroacetic acid | Methanol, 25–60 °C | High | Maintained | For N-methyl analogues |
| Organocatalytic β-hydroxyaminoaldehyde synthesis | Organocatalysts (MacMillan protocol) | Ambient, multi-step | Variable | High (enantioselective) | Indirect, versatile intermediate access |
Research Findings and Practical Considerations
- The tetraalkyl titanate/Raney nickel/hydrogen system is the most documented and reliable method for preparing optically active methoxyphenyl alkylamines with excellent enantiomeric excess and good yields.
- Debenzylation and reductive methylation steps are crucial for obtaining free amines and their N-methyl derivatives without loss of stereochemical integrity.
- Reaction parameters such as temperature, pressure, and catalyst loading significantly influence yield and optical purity; optimization is essential for scale-up.
- Organocatalytic methods offer alternative routes but require more complex multi-step synthesis and are less direct for this specific compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
